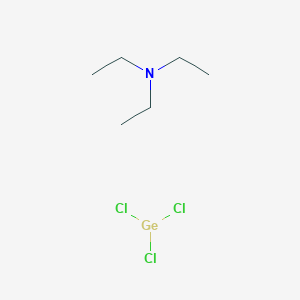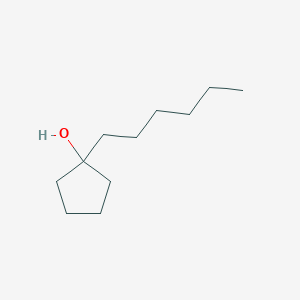![molecular formula C14H14Si B14668226 1,1-Dimethyl-1H-naphtho[1,8-bc]siline CAS No. 50535-78-9](/img/structure/B14668226.png)
1,1-Dimethyl-1H-naphtho[1,8-bc]siline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1H-naphtho[1,8-bc]siline is a complex organic compound belonging to the class of naphthosilines These compounds are characterized by their unique structural framework, which includes a naphthalene ring fused with a siline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1H-naphtho[1,8-bc]siline typically involves the cycloaddition of alkynyl(8-alkynyl-1-naphthyl)silanes with internal alkynes. This reaction is catalyzed by rhodium, and high chemoselectivity can be achieved by employing specific ligands such as P(2-MeOC6H4)3 . The reaction conditions are optimized to ensure efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the starting materials to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-1H-naphtho[1,8-bc]siline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro-naphthosilines.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1H-naphtho[1,8-bc]siline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a ligand in catalysis.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-1H-naphtho[1,8-bc]siline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the cyclooxygenase (COX) enzyme, which plays a key role in the biosynthesis of prostaglandins . Additionally, its potential anti-cancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-naphtho[1,2-e][1,3]oxazine: This compound shares a similar naphthalene-based structure but differs in its functional groups and reactivity.
1,8-Diacetylnaphthalene: This compound undergoes photochemical reactions similar to 1,1-Dimethyl-1H-naphtho[1,8-bc]siline but has different applications and properties.
Uniqueness
1,1-Dimethyl-1H-n
Propiedades
Número CAS |
50535-78-9 |
|---|---|
Fórmula molecular |
C14H14Si |
Peso molecular |
210.35 g/mol |
Nombre IUPAC |
2,2-dimethyl-2-silatricyclo[7.3.1.05,13]trideca-1(12),3,5,7,9(13),10-hexaene |
InChI |
InChI=1S/C14H14Si/c1-15(2)10-9-12-6-3-5-11-7-4-8-13(15)14(11)12/h3-10H,1-2H3 |
Clave InChI |
XXMNDGRCRCSZDP-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C=CC2=CC=CC3=C2C1=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
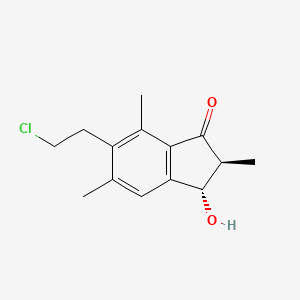
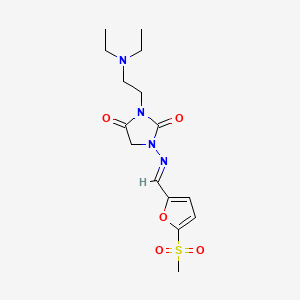

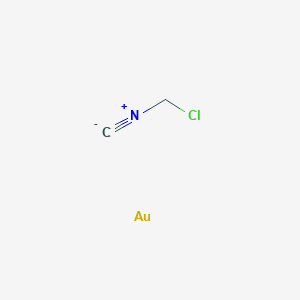

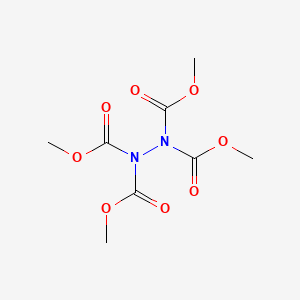
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)

